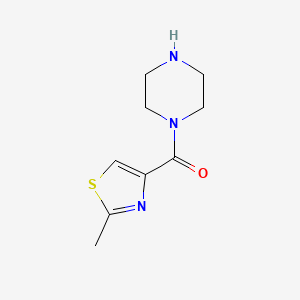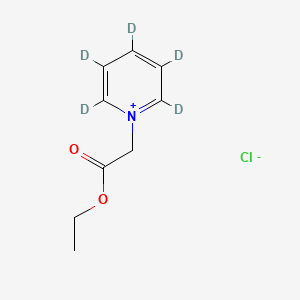
(R)-3-Hydroxyisobutyric Acid Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-HydroxyisobutyricAcidPotassiumSalt is a chemical compound with significant relevance in various scientific fields. It is a potassium salt derivative of ®-3-hydroxyisobutyric acid, which is a chiral molecule. This compound is known for its applications in biochemical research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-HydroxyisobutyricAcidPotassiumSalt typically involves the reaction of ®-3-hydroxyisobutyric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-HydroxyisobutyricAcidPotassiumSalt can be scaled up using similar principles. Large-scale reactors are used to mix ®-3-hydroxyisobutyric acid with potassium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure potassium salt.
Análisis De Reacciones Químicas
Types of Reactions
®-3-HydroxyisobutyricAcidPotassiumSalt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-3-ketoisobutyric acid or ®-3-carboxyisobutyric acid.
Reduction: Formation of ®-3-hydroxyisobutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-3-HydroxyisobutyricAcidPotassiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-HydroxyisobutyricAcidPotassiumSalt involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions, which can modulate enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-HydroxyisobutyricAcidPotassiumSalt: The enantiomer of ®-3-HydroxyisobutyricAcidPotassiumSalt with similar chemical properties but different biological activity.
3-HydroxybutyricAcidPotassiumSalt: A structurally similar compound with a different substitution pattern on the carbon chain.
3-HydroxyisovalericAcidPotassiumSalt: Another related compound with a different alkyl group.
Uniqueness
®-3-HydroxyisobutyricAcidPotassiumSalt is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C4H7KO3 |
|---|---|
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
potassium;(2R)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clave InChI |
GYLUDEIOSIWODS-AENDTGMFSA-M |
SMILES isomérico |
C[C@H](CO)C(=O)[O-].[K+] |
SMILES canónico |
CC(CO)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)


